Glyceryl monolinoleate is a natural product found in Hyoscyamus niger, Nelumbo nucifera, and other organisms with data available.
Glyceryl monolinoleate
CAS No.: 2277-28-3
Cat. No.: VC20760108
Molecular Formula: C21H38O4
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2277-28-3 |
---|---|
Molecular Formula | C21H38O4 |
Molecular Weight | 354.5 g/mol |
IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate |
Standard InChI | InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
Standard InChI Key | WECGLUPZRHILCT-HZJYTTRNSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O |
SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O |
Appearance | Assay:≥90%A solution in acetonitrile |
Chemical Structure and Classification
Glyceryl monolinoleate consists of a glycerol backbone with a single linoleic acid molecule attached through an ester bond. This structure creates an amphiphilic molecule with both hydrophilic (glycerol portion with two free hydroxyl groups) and lipophilic (fatty acid chain) regions, giving it potential surface-active properties.
Based on structural analysis and comparison with similar compounds, the following table presents the key chemical properties of glyceryl monolinoleate:
Property | Description |
---|---|
Chemical Class | Monoglyceride |
Derived From | Linoleic acid |
Functional Groups | Ester bond, hydroxyl groups |
Structure Type | Amphiphilic |
Fatty Acid Component | Linoleic acid (C18:2, omega-6) |
Expected Physical State | Likely solid at room temperature |
Comparison with Related Compounds
To better understand glyceryl monolinoleate, comparing it with structurally similar compounds provides valuable context, particularly with glyceryl monooleate which has been more extensively studied.
Parameter | Optimal Condition for Glyceryl Monooleate Synthesis |
---|---|
Reactants | Sodium oleate and 3-chloro-1,2-propanediol |
Catalyst | Tetrabutylammonium bromide |
Solvent | Toluene |
Molar Ratio (sodium oleate:3-chloro-1,2-propanediol) | 1:2 |
Reaction Temperature | 115°C |
Reaction Time | 6 hours |
Toluene Weight | 25 g |
Catalyst Dosage | 3.5% |
Yield | 89.02% |
This method achieved high-purity glyceryl monooleate . A similar approach might be adaptable for glyceryl monolinoleate synthesis, substituting sodium linoleate for sodium oleate, though specific optimization would be necessary.
Industry | Potential Applications |
---|---|
Food | Emulsifier, stabilizer, antifoaming agent |
Pharmaceutical | Excipient in drug formulations, drug delivery system |
Cosmetic | Emollient, moisturizer, emulsifier |
Industrial | Lubricant, processing aid |
These applications are inferred based on the properties of monoglycerides in general and the specific characteristics of linoleic acid. Glyceryl monooleate, for example, is used as an antifoam in juice processing and as a lipophilic emulsifier for water-in-oil applications, as well as a moisturizer, emulsifier, and flavoring agent .
Biological and Physiological Considerations
Understanding the biological significance of glyceryl monolinoleate requires consideration of both its monoglyceride structure and the properties of linoleic acid:
Aspect | Significance |
---|---|
Linoleic Acid Component | Essential omega-6 fatty acid; precursor for arachidonic acid; important for cell membrane integrity |
Monoglyceride Structure | Potential for enhanced absorption compared to triglycerides; role in fat digestion |
Metabolic Fate | Likely metabolized through hydrolysis to glycerol and linoleic acid |
Potential Health Effects | May share health effects associated with linoleic acid |
It's important to note that diacylglycerols, which might be present in commercial preparations of monoglycerides, play important roles in cell signaling pathways involving plasma membrane receptors linked to G-proteins. These pathways are involved in cell proliferation, growth, and various other cellular functions .
Specific safety and regulatory information for glyceryl monolinoleate would require dedicated research and consultation with regulatory documentation.
Future Research Directions
To address the identified knowledge gaps, the following research directions would be valuable:
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Comprehensive physicochemical characterization of pure glyceryl monolinoleate
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Development of efficient and environmentally friendly synthesis methods
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Comparative studies with other monoglycerides to elucidate structure-function relationships
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Investigation of potential applications in food, pharmaceutical, and cosmetic industries
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Toxicological and safety studies to establish a comprehensive safety profile
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Exploration of potential health benefits related to the essential fatty acid content
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